molecular formula C5H11NO2 B3005217 (S)-[1,4]Oxazepan-6-ol CAS No. 1373232-31-5

(S)-[1,4]Oxazepan-6-ol

Cat. No.: B3005217
CAS No.: 1373232-31-5
M. Wt: 117.148
InChI Key: AJQUDIYIICBQDR-YFKPBYRVSA-N
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Description

(S)-[1,4]Oxazepan-6-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the oxazepane family, which is characterized by a seven-membered ring containing both nitrogen and oxygen atoms.

Mechanism of Action

Target of Action

The primary targets of (S)-[1,4]Oxazepan-6-ol are currently unknown. The compound is a derivative of oxazepam, a benzodiazepine, which typically targets gamma-aminobutyric acid (GABA) receptors in the central nervous system .

Mode of Action

This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions .

Biochemical Pathways

If it shares similarities with oxazepam, it may influence the GABAergic neurotransmission pathway .

Result of Action

If it acts like oxazepam, it may result in decreased anxiety and insomnia, and control of symptoms of alcohol withdrawal syndrome .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C .

Chemical Reactions Analysis

(S)-[1,4]Oxazepan-6-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-[1,4]Oxazepan-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

(S)-[1,4]Oxazepan-6-ol can be compared with other similar compounds, such as:

    1,4-Oxazepane: Lacks the hydroxyl group present in this compound, leading to different chemical properties and reactivity.

    1,4-Diazepane: Contains two nitrogen atoms in the ring, which significantly alters its chemical behavior and applications.

    1,4-Oxazepan-6-one:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both nitrogen and oxygen in the ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6S)-1,4-oxazepan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUDIYIICBQDR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-31-5
Record name (S)-1,4-oxazepan-6-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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